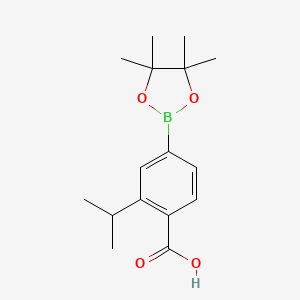

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Vue d'ensemble

Description

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It has a molecular weight of 186.06 .

Synthesis Analysis

This compound can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Physical and Chemical Properties The compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) , a boiling point of 73 °C/15 mmHg (lit.) , and a density of 0.912 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Compounds similar to 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are used as intermediates in the synthesis of boric acid ester compounds with benzene rings. These compounds are obtained through multi-step substitution reactions and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic analyses and density functional theory (DFT) calculations help in understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Crystal Structure and Vibrational Properties Studies

- The study of the crystal structure and vibrational properties of compounds related to this compound is crucial for understanding their chemical behavior. Single-crystal X-ray diffraction, DFT calculations, and spectroscopic analysis (like UV-Visible and NMR) are employed for these studies. These analyses are essential for confirming the molecular structures and for making reliable vibrational assignments based on characteristic absorption bands (Wu et al., 2021).

Application in Cytoprotection

- Certain analogs of this compound have shown promise in cytoprotection against oxidative stress. Studies have shown that these compounds can protect cells by sequestering iron and inhibiting iron-catalyzed oxidative damage. This is particularly significant in medical research, where controlling oxidative stress at the cellular level is a key area of interest (Wang & Franz, 2018).

Palladium-Catalyzed Synthesis

- The palladium-catalyzed synthesis of arenes using compounds like this compound is a key process in organic chemistry. This method has proven more effective in the borylation of aryl bromides, especially those bearing sulfonyl groups, compared to conventional methods. Such synthesis processes are fundamental in the creation of complex organic molecules (Takagi & Yamakawa, 2013).

Fluorescent Prochelator Applications

- Boronic ester-based fluorescent prochelators, structurally similar to this compound, are used in detecting metal ions and hydrogen peroxide. These compounds change fluorescence in response to metal chelation and oxidation by hydrogen peroxide, making them useful in biological and chemical sensing applications (Hyman & Franz, 2012).

Mécanisme D'action

Target of Action

The primary target of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons . The compound acts as a reagent in the borylation of arenes .

Mode of Action

The compound interacts with its targets (arenes) through a process called borylation . Borylation is a chemical reaction that introduces a boron atom into a molecule . The result of this interaction is the formation of a new compound with a boron atom attached to the arene .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . These copolymers have applications in the development of optoelectronic materials .

Pharmacokinetics

Given its use as a reagent in chemical reactions, it is likely that its bioavailability is influenced by factors such as its chemical stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modification of arenes through borylation . This can lead to the creation of new compounds with different properties, such as increased reactivity or altered electronic characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can affect its stability . Furthermore, the compound is flammable and can form explosive mixtures with air , indicating that safety precautions must be taken when handling and storing the compound .

Propriétés

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-10(2)13-9-11(7-8-12(13)14(18)19)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNWDUMYNPPGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)